3-Bromo-4-chloro-N-cyclobutylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-chloro-N-cyclobutylbenzamide is an organic compound with the molecular formula C11H11BrClNO It is a benzamide derivative characterized by the presence of bromine and chlorine atoms on the benzene ring, along with a cyclobutyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-chloro-N-cyclobutylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-4-chloroaniline and cyclobutanecarboxylic acid.
Amidation Reaction: The 3-bromo-4-chloroaniline undergoes an amidation reaction with cyclobutanecarboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired benzamide derivative.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-chloro-N-cyclobutylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzene ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents on the benzene ring, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-4-chloro-N-cyclobutylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-4-chloro-N-cyclobutylbenzamide involves its interaction with specific molecular targets. The bromine and chlorine atoms on the benzene ring can form halogen bonds with target molecules, while the cyclobutyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-chloroaniline: A precursor in the synthesis of 3-Bromo-4-chloro-N-cyclobutylbenzamide.
4-Bromo-3-chlorobenzamide: A structurally similar compound with different substitution patterns.
N-Cyclobutylbenzamide: Lacks the halogen substituents but shares the cyclobutyl group.
Uniqueness
This compound is unique due to the combination of bromine, chlorine, and cyclobutyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various research applications.
Properties
IUPAC Name |
3-bromo-4-chloro-N-cyclobutylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrClNO/c12-9-6-7(4-5-10(9)13)11(15)14-8-2-1-3-8/h4-6,8H,1-3H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKVEAGAGFOLSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)C2=CC(=C(C=C2)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.